2-Methyltetrahydrofuran (2-MeTHF): A Comprehensive Technical Guide to its Physical Properties
2-Methyltetrahydrofuran (2-MeTHF): A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Greener, High-Performance Solvent
2-Methyltetrahydrofuran (2-MeTHF) is a versatile, bio-based solvent that is increasingly recognized as a superior alternative to traditional ether solvents like tetrahydrofuran (THF) and diethyl ether.[1] Derived from renewable resources such as corn cobs and sugarcane bagasse, 2-MeTHF offers a compelling combination of enhanced performance, improved safety, and a more favorable environmental profile.[1] Its unique physical properties make it a valuable tool in a wide range of applications, from organometallic reactions to extractions and as a component in biofuels.[2][3] This guide provides an in-depth analysis of the core physical properties of 2-MeTHF, offering researchers and drug development professionals the critical data and insights necessary for its effective application.
Molecular Structure and Key Identifiers
2-MeTHF, also known as 2-methyloxolane, is a cyclic ether with the chemical formula C5H10O.[4] The presence of a methyl group on the tetrahydrofuran ring significantly influences its physical and chemical properties compared to its parent compound, THF.
| Identifier | Value |
| CAS Number | 96-47-9[5] |
| Molecular Formula | C5H10O[4] |
| Molecular Weight | 86.13 g/mol [5] |
| SMILES | CC1CCCO1[6] |
| InChI | 1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3[6] |
Caption: Molecular structure of 2-Methyltetrahydrofuran.
Core Physical Properties
The distinct physical properties of 2-MeTHF contribute to its advantages in various chemical processes. Its higher boiling point and lower melting point compared to THF provide a wider operational temperature range.[2]
| Property | Value |
| Appearance | Clear, colorless liquid[3][7] |
| Odor | Ether-like[7][8] |
| Boiling Point | 78-80 °C[5] |
| Melting Point | -136 °C[4] |
| Density | 0.86 g/mL at 25 °C[5] |
| Viscosity | 0.60 cP at 20°C[9] |
| Refractive Index | 1.406 at 20 °C[6] |
| Vapor Pressure | 136 hPa at 20 °C[6] |
| Flash Point | -11 °C (-12 °F)[7] |
| Autoignition Temperature | 260 °C (500 °F)[7] |
| Dielectric Constant | 6.97[9] |
| Dipole Moment | 1.38 D[9] |
Solubility Characteristics: A Key Advantage
A defining feature of 2-MeTHF is its limited miscibility with water, a property that simplifies work-up procedures and solvent recycling.[1][4] Unlike THF, which is fully miscible with water, 2-MeTHF forms a separate organic phase, allowing for easy separation from aqueous mixtures.[4][10] This "inverse solubility," where solubility in water decreases with increasing temperature, is a rare and advantageous characteristic.[4]
| Solvent | Solubility |
| Water | 14 g/100 g at 20 °C[11] |
| Organic Solvents | Freely soluble in most organic solvents[2][12] |
The limited water miscibility of 2-MeTHF facilitates the formation of an azeotrope with water, which boils at 71°C and is composed of 89.4% 2-MeTHF and 10.6% water by weight.[11] This property is instrumental in drying the solvent and in recovery processes.[1]
Caption: Solubility profile of 2-Methyltetrahydrofuran.
Applications in Research and Development
The unique physical properties of 2-MeTHF make it a preferred solvent in several key areas of chemical synthesis and drug development:
-
Organometallic Reactions: It is an excellent solvent for Grignard reagents, organolithium compounds, and metal-catalyzed coupling reactions.[4][13] The oxygen atom in the ring can coordinate with metal ions, and its higher boiling point allows for reactions at elevated temperatures compared to THF.[1][4]
-
Low-Temperature Chemistry: Its very low melting point makes it suitable for reactions requiring cryogenic conditions.[4] 2-MeTHF forms a glass upon cooling, which is advantageous for spectroscopic studies at low temperatures.
-
Extractions: Due to its limited water miscibility and ability to form clean phase separations, 2-MeTHF is an efficient extraction solvent.[10] It can often replace less desirable halogenated solvents like dichloromethane.[1]
-
Biphasic Reactions: Its properties are ideal for biphasic reaction systems, facilitating easy product separation and catalyst recycling.[4]
Safety and Handling
2-Methyltetrahydrofuran is a highly flammable liquid and should be handled with appropriate safety precautions.[1][7]
| Hazard | Precaution |
| Flammability | Highly flammable liquid and vapor.[6] Keep away from heat, sparks, and open flames.[7] |
| Peroxide Formation | Can form explosive peroxides upon exposure to air and light.[2][7] It is often supplied with an inhibitor like butylated hydroxytoluene (BHT).[7] |
| Health Hazards | Harmful if swallowed and can cause serious eye irritation.[6][7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][14] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and oxidizing agents.[15] Storage under a nitrogen blanket is recommended to prevent peroxide formation.[7] |
Environmental Profile: A Sustainable Choice
2-MeTHF is considered a "green" solvent due to its derivation from renewable biomass and its more favorable environmental footprint compared to many petroleum-based solvents.[16][17] Life cycle assessments have shown that its production can result in significantly lower greenhouse gas emissions compared to the conventional manufacturing of THF.[18] Furthermore, 2-MeTHF is biodegradable, reducing its long-term environmental impact.[17] Its ease of recycling through distillation further enhances its sustainability profile.[17]
Caption: Environmental advantages of 2-Methyltetrahydrofuran.
Experimental Protocols
Protocol 1: Determination of Water Content in 2-MeTHF via Karl Fischer Titration
This protocol describes a standard method for quantifying the water content in 2-MeTHF, a critical parameter for many moisture-sensitive reactions.
Methodology:
-
Instrument Setup: Prepare a coulometric or volumetric Karl Fischer titrator according to the manufacturer's instructions.
-
Reagent Preparation: Use a suitable Karl Fischer reagent, ensuring it is fresh and has been properly standardized if using a volumetric system.
-
Sample Preparation: Directly inject a known volume or weight of the 2-MeTHF sample into the titration cell.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or percentage.
Self-Validation:
-
Run a blank analysis using the same solvent used for the sample to determine the background moisture level.
-
Analyze a certified water standard to verify the accuracy of the instrument and reagents.
-
Perform replicate analyses of the 2-MeTHF sample to ensure the precision of the results.
Conclusion
2-Methyltetrahydrofuran presents a compelling case as a high-performance, sustainable solvent for modern chemical research and development. Its unique physical properties, particularly its broad liquid range, limited water miscibility, and favorable environmental profile, offer significant advantages over traditional solvents. By understanding and leveraging these properties, researchers, scientists, and drug development professionals can enhance reaction efficiency, simplify purification processes, and contribute to greener and more sustainable chemical practices.
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